molecular formula C13H18FNO3S B2969139 N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 1421532-06-0

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No. B2969139
CAS RN: 1421532-06-0
M. Wt: 287.35
InChI Key: KHJGKVVKDJJXLV-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide, also known as CFM-2, is a potent and selective inhibitor of the transient receptor potential vanilloid type 1 (TRPV1) channel. TRPV1 channels are widely expressed in the nervous system and play a crucial role in nociception, the process by which the body detects and responds to painful stimuli. CFM-2 has been extensively studied for its potential use in the treatment of various pain disorders.

Scientific Research Applications

COX-2 Inhibition for Therapeutic Applications

A significant application of sulfonamide derivatives, closely related to N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide, is their role as cyclooxygenase-2 (COX-2) inhibitors. Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives and evaluated their inhibitory effects on COX-2 and COX-1 enzymes. The introduction of a fluorine atom was found to enhance COX-2 potency and selectivity, which is critical in developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain. This research underscores the potential of fluorinated sulfonamide derivatives in therapeutic applications, particularly as COX-2 inhibitors with improved selectivity and efficacy (Hashimoto et al., 2002).

Modulating pH of HNO Donation

Another intriguing application is the modulation of hydronitroxide (HNO) donation pH by ring substituents in sulfonamide derivatives. Sirsalmath et al. (2013) demonstrated that substituents, including fluorine, significantly affect the pH range in which these compounds can donate HNO. This property is particularly important in biological contexts where HNO donors might have therapeutic applications, including vasodilation and cytoprotection. The study highlights the nuanced role of structural modifications in sulfonamide compounds in modulating their chemical behavior in aqueous media (Sirsalmath et al., 2013).

Electrophilic Fluorination

The development of novel electrophilic fluorinating reagents based on sulfonamide structures represents another critical area of research. Yasui et al. (2011) introduced N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), showcasing its superior enantioselectivity in fluorination reactions compared to its counterparts. This advancement is crucial for the synthesis of enantioselectively fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals. The study exemplifies the potential of sulfonamide-based fluorinating agents in achieving high enantioselectivity, opening new avenues for synthesizing complex organic molecules with desired chirality (Yasui et al., 2011).

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c1-9-8-11(4-5-12(9)14)19(17,18)15-7-6-13(16)10-2-3-10/h4-5,8,10,13,15-16H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJGKVVKDJJXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2CC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide

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